molecular formula C9H12N2O2 B3288324 N-methyl-4-nitrophenethylamine CAS No. 85176-37-0

N-methyl-4-nitrophenethylamine

Cat. No. B3288324
Key on ui cas rn: 85176-37-0
M. Wt: 180.2 g/mol
InChI Key: PTPPVTUXJDJAGY-UHFFFAOYSA-N
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Patent
US06855710B2

Procedure details

Prepared by catalytic hydrogenation of 4-(2-methylamino-ethyl)-nitrobenzene over palladium-charcoal in methanol analogously to Example 39c.
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reactant
Reaction Step One
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solvent
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Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1>CO.[Pd]>[CH3:1][NH:2][CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([NH2:11])=[CH:9][CH:10]=1

Inputs

Step One
Name
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0 (± 1) mol
Type
reactant
Smiles
CNCCC1=CC=C(C=C1)[N+](=O)[O-]
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solvent
Smiles
CO
Name
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0 (± 1) mol
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catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CNCCC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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